molecular formula C24H24FN3O4 B2356289 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 895792-32-2

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No. B2356289
CAS RN: 895792-32-2
M. Wt: 437.471
InChI Key: RTHXCZNNQOSPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel derivatives of pyrido [2,3-d] [1,2,4]triazolo [4,3-a]pyrimidin-5-one, including our compound of interest, was explored. These derivatives were evaluated for their antimicrobial activities against various microorganisms. Notably, some of the tested compounds displayed excellent activity against most microorganisms, except for specific strains .

Drug Discovery and Antibacterial Agents

Infections caused by multi-drug resistant bacteria pose a significant global health concern. Pyrido [2,3-d] [1,2,4]triazolo [4,3-a]pyrimidin-5-ones serve as a pharmacological scaffold with diverse biological activities. Researchers have investigated these compounds for their potential as antibacterial agents, especially against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species. The need for new antimicrobials remains critical, and compounds like ours contribute to this ongoing effort .

Antipsychotic and Tranquilizing Properties

Pyrido [1,2-a]pyrimidine scaffolds, including related compounds, have been studied for their antipsychotic and tranquilizing effects. These molecules may modulate neurotransmitter systems and hold promise in mental health research .

Antioxidant and Anti-Inflammatory Activities

Certain pyrido [1,2-a]pyrimidin-4-ones exhibit antioxidant and anti-inflammatory properties. These activities are crucial in preventing oxidative stress-related diseases and managing inflammatory conditions .

Anti-Cancer Potential

Researchers have explored pyrrolo [2,3-d]pyrimidine derivatives (similar to our compound) as potential anti-cancer agents. These compounds may interfere with cancer cell growth, signaling pathways, or DNA replication. Their precise mechanisms of action are still under investigation .

Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

Our compound and related derivatives have been found to inhibit ENPP1, a protein involved in the anti-cancer Stimulator of Interferon Genes (STING) pathway. This inhibition could have implications for cancer therapy and immune response modulation .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c1-14(2)27(15(3)4)20(29)13-26-21-18-7-5-6-8-19(18)32-22(21)23(30)28(24(26)31)17-11-9-16(25)10-12-17/h5-12,14-15H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHXCZNNQOSPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

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